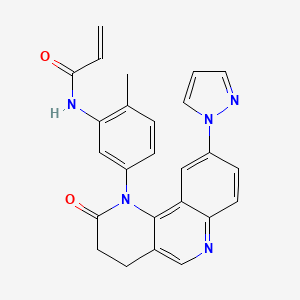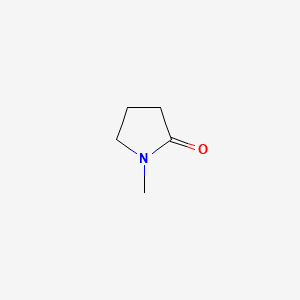
DM1-SSMe
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DM1-SSMe, also known as DM1-SMe, is a potent inhibitor of maytansinoid microtubules. It is a derivative of the parent drug maytansine, with enhanced potency. This compound is often used in the development of antibody-drug conjugates (ADCs) due to its ability to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: DM1-SSMe is synthesized through a series of chemical reactions involving the parent compound maytansine. The synthesis typically involves the formation of a mixed disulfide with thiomethane to cap the sulfhydryl group of DM1. This process ensures the stability of the compound and its suitability for conjugation to antibodies .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes purification steps such as recrystallization and chromatography to ensure high purity and yield. The compound is then formulated into a stable powder form for storage and further use .
Analyse Chemischer Reaktionen
Types of Reactions: DM1-SSMe undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to its thiol form.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly in the formation of ADCs
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Reagents like succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) for conjugation reactions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Antibody-drug conjugates (ADCs) with enhanced therapeutic properties
Wissenschaftliche Forschungsanwendungen
DM1-SSMe has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and ADCs.
Biology: Studied for its effects on microtubule dynamics and cell cycle regulation.
Medicine: Incorporated into ADCs for targeted cancer therapy, particularly in the treatment of HER2-positive breast cancer.
Industry: Utilized in the development of novel therapeutic agents and drug delivery systems
Wirkmechanismus
DM1-SSMe exerts its effects by binding to tubulin, a key protein involved in microtubule assembly. This binding inhibits the polymerization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. In the context of ADCs, this compound is conjugated to an antibody that targets specific cancer cell antigens, ensuring selective delivery of the cytotoxic agent to tumor cells .
Vergleich Mit ähnlichen Verbindungen
Maytansine: The parent compound of DM1-SSMe, with lower potency.
DM4: Another maytansinoid derivative with similar microtubule-inhibiting properties.
Auristatin: A different class of microtubule inhibitors used in ADCs .
Uniqueness of this compound: this compound is unique due to its enhanced potency compared to maytansine and its suitability for conjugation to antibodies. This makes it a valuable component in the development of ADCs, providing targeted and effective cancer therapy .
Eigenschaften
Molekularformel |
C36H50ClN3O10S2 |
|---|---|
Molekulargewicht |
784.4 g/mol |
IUPAC-Name |
[(1S,2R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate |
InChI |
InChI=1S/C36H50ClN3O10S2/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-52-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44)/b12-10+,20-11+/t21-,22?,26+,27-,28+,32?,35+,36+/m1/s1 |
InChI-Schlüssel |
ZLUUPZXOPGORNG-GDDHUJLSSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC)C)\C)OC)(NC(=O)O2)O |
Kanonische SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC)C)C)OC)(NC(=O)O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-fluoro-N-[(Z)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]benzamide;methane](/img/structure/B10776037.png)

![2-[5-[cyclopropylmethyl(1,2-dihydroacenaphthylen-5-yl)amino]-3-methoxypyridine-2-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B10776050.png)
![[(1S,2R,3S,5S,6S,16Z,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate](/img/structure/B10776057.png)
![2-[[4-Methyl-5-[[3-[[3-[[2-methyl-5-[(1,3,7-trisulfonaphthalen-2-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]cyclohexa-2,5-diene-1-carbonyl]amino]cyclohexa-2,4-diene-1-carbonyl]amino]naphthalene-1,3,7-trisulfonic acid](/img/structure/B10776062.png)

![[(6E,8E,10Z,16E)-15-Hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776074.png)
![[(6E,8E,10E,16Z)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776084.png)
![(2S)-3-methyl-2-[[(E)-octadec-9-enoyl]amino]butanoic acid](/img/structure/B10776091.png)

![4-[4-[[(3R)-3-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-1H-pyrazol-5-yl]benzonitrile](/img/structure/B10776100.png)

![(2S,3R,4S,5R)-N-(4-carbamoyl-2-methoxyphenyl)-6'-chloro-4-(3-chloro-2-fluorophenyl)-2-neopentyl-2'-oxo-1',2'-dihydrospiro[pyrrolidine-3,3'-pyrrolo[3,2-c]pyridine]-5-carboxamide](/img/structure/B10776104.png)

